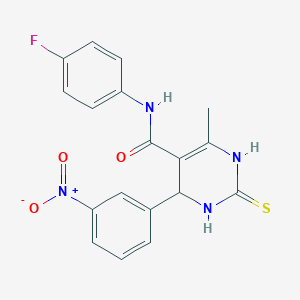

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide often involves the Biginelli reaction. This reaction facilitates the formation of tetrahydropyrimidine derivatives through a multi-component condensation process involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea or N-phenylthiourea in the presence of catalysts like sodium hydrogen sulfate in ethanol. This method yields products with moderate to high efficiency and demonstrates the flexibility in substituting various groups to obtain different derivatives (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

Structural analysis of related tetrahydropyrimidine derivatives emphasizes the significance of the thioxo group and various substituents on the pyrimidine ring in determining the compound's properties and interactions. The crystal structure and spectroscopic characterization (FT-IR, 1H, and 13C NMR) provide insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and biological activity. Computational methods such as density functional theory (DFT) calculations can complement experimental results, offering predictions on vibrational frequencies, NMR chemical shifts, and potential biological interactions (Pekparlak et al., 2018).

Scientific Research Applications

Synthesis Processes

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives are synthesized through a variety of processes. One of the notable methods includes the use of sodium hydrogen sulfate as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, yielding products in moderate to high rates (Gein, Zamaraeva, & Dmitriev, 2018). The Biginelli reaction is further used in the condensation of fluorinated 3-oxo esters or 1,3-diketones with benzaldehyde and (thio)urea, leading to the diastereoselective formation of related compounds (Saloutin, Burgart, Kuzueva, Kappe, & Chupakhin, 2000).

Antimicrobial and Anticancer Potential

Several studies have explored the biological activities of this compound and its derivatives. The synthesized compounds are characterized by antimicrobial activity, with some exhibiting significant inhibition on bacterial and fungal growth (Akbari et al., 2008). Additionally, the compounds' antitumor activities have been evaluated, with some showing high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, comparable to standard antitumor drugs (Gomha, Muhammad, & Edrees, 2017).

Quantum Chemical Calculations

Structural and electronic characterizations of 1,2,3,4-tetrahydropyrimidine derivatives have been carried out using X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT). These studies revealed that the heterocyclic ring adopts a specific conformation and provided insights into the pseudo-axial orientation of the C4-aryl substitution (Memarian et al., 2013).

Catalytic Synthesis

Efforts have been made to synthesize bio-active molecules like N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides using eco-friendly pathways and catalytic optimization. These synthesized compounds were screened for in vitro antibacterial and antifungal activities on various bacterial and fungal species (Desai & Bhatt, 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(27)20-10)11-3-2-4-14(9-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPDKVHZYCEOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)